N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide

Catalog No.
S905380
CAS No.
1286230-84-9
M.F
C15H23BN2O3
M. Wt
290.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)...

CAS Number

1286230-84-9

Product Name

N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide

IUPAC Name

2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide

Molecular Formula

C15H23BN2O3

Molecular Weight

290.17 g/mol

InChI

InChI=1S/C15H23BN2O3/c1-10(2)13(19)18-12-9-11(7-8-17-12)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,17,18,19)

InChI Key

JOCSUWANXHYNOG-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C(C)C
  • Scientific literature databases like PubMed and Google Scholar do not yield any results for this specific compound.
  • Chemical vendor websites selling related compounds also do not offer any information on its applications.

This doesn't necessarily mean the compound has no research applications, but it suggests it is either a new compound or one not widely studied yet.

However, Related Compounds Offer Insights into Potential Applications

While information on N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide itself is limited, we can look at related compounds to get a glimpse into potential research areas.

The key functional groups in the molecule are:

  • Pyridine ring: A common heterocyclic aromatic ring found in numerous biologically active molecules .
  • Pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): A protecting group for boronic acids, often used in organic synthesis and medicinal chemistry .
  • Isobutyramide: An amide functional group derived from isobutyric acid. Amides are a versatile functional group present in many drugs and natural products .

Based on these functional groups, some potential research areas for N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide) could include:

  • Medicinal chemistry: The pyridine ring and amide functionality could be involved in protein-ligand interactions, making it a candidate molecule for drug discovery efforts.
  • Organic synthesis: The pinacol ester group suggests the molecule might be a useful intermediate in the synthesis of more complex molecules.
  • Material science: The presence of the boron atom raises the possibility of applications in areas like material design.

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide is a chemical compound characterized by its unique structure that incorporates a pyridine ring and a boron-containing dioxaborolane moiety. Its molecular formula is C15H23BN2O3C_{15}H_{23}BN_{2}O_{3} and it features a functional group derived from isobutyric acid, which contributes to its potential biological and chemical reactivity. This compound is notable for its applications in organic synthesis and medicinal chemistry due to the presence of the boron atom, which is often utilized in various coupling reactions.

Studies have shown that N-TM-PIB exhibits inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response []. However, the detailed mechanism of action by which N-TM-PIB inhibits COX-2 is not yet fully elucidated in publicly available scientific literature.

  • Suzuki-Miyaura Coupling: This compound can be utilized as a boronic ester in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
  • Acylation Reactions: The amide functional group of this compound can undergo acylation reactions with various acids or acid chlorides to form more complex derivatives .
  • Deprotection Reactions: The dioxaborolane group can be hydrolyzed under specific conditions to release boronic acids for further synthetic applications .

  • Anticancer Activity: Some boron-containing compounds have demonstrated potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties: Boron compounds are often investigated for their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

The synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide typically involves the following steps:

  • Formation of the Boronic Ester: The initial step involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with an appropriate carboxylic acid derivative (such as isobutyric acid) using activating agents like 1,1’-carbonyldiimidazole under anhydrous conditions .
  • Purification: The resulting product is purified through column chromatography to obtain the desired compound in high yield.
  • Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide has several applications:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis due to its ability to participate in cross-coupling reactions.
  • Medicinal Chemistry: Potential applications in drug development as a lead compound or intermediate for synthesizing biologically active molecules.
  • Material Science: Investigated for its properties in creating new materials with specific electronic or optical characteristics.

Interaction studies involving N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide focus on its reactivity with other chemical entities:

  • Reactivity with Electrophiles: The amide group can react with electrophilic species under appropriate conditions.
  • Complex Formation: Studies may examine how this compound interacts with metal ions or other ligands to form complexes that could have catalytic properties.

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N-(p-Toluenesulfonyl)anilineContains a sulfonamide groupKnown for strong electrophilic properties
4-(Boronate)phenylisobutyramideBoronate functionalityUsed primarily in cross-coupling reactions
1-Methylpyridin-2-boronic acidSimple boronic acid structureCommonly used in Suzuki coupling

The uniqueness of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide lies in its specific combination of a dioxaborolane moiety with an isobutyramide functional group which enhances its reactivity and potential applications in both synthetic and biological contexts.

Dates

Modify: 2023-08-16

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